N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and dimethoxyphenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include the use of reagents such as acyl chlorides, amines, and catalysts under controlled temperature and pressure conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide can be compared with similar compounds such as:
- N-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
- N-(2,4-dimethoxyphenyl)-5-(3-fluorophenyl)-1,2-oxazole-3-carboxamide
- N-(2,4-difluorophenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-23-13-7-8-14(17(9-13)24-2)20-18(22)15-10-16(25-21-15)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOKYHZVJDGTPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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